Unique Antitubercular KARI Inhibition via the 2-Methyl-5,7-dione Pharmacophore
The 6-hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (NSC116565) bearing the 2-methyl substitution inhibits Mycobacterium tuberculosis KARI with a Ki of 95.4 nM, and suppresses growth of H37Ra and H37Rv strains with MIC₅₀ values of 2.93 µM and 6.06 µM, respectively [1]. This target has not been reported for any 2-amino-, 2-thioxo-, or unsubstituted thiazolo[4,5-d]pyrimidine congener, establishing a target-disease association uniquely accessible through the 2-methyl scaffold.
| Evidence Dimension | KARI inhibition (Ki) and antimycobacterial growth inhibition (MIC₅₀) |
|---|---|
| Target Compound Data | Ki = 95.4 nM; MIC₅₀ H37Ra = 2.93 µM, H37Rv = 6.06 µM |
| Comparator Or Baseline | No reported KARI inhibitory activity for 2-amino-, 2-thioxo-, or unsubstituted thiazolo[4,5-d]pyrimidine derivatives |
| Quantified Difference | Activity unique to the 2-methyl-5,7-dione scaffold; comparator activity not detected in published screens |
| Conditions | In vitro enzyme inhibition assay; bacterial growth inhibition in M. tuberculosis H37Ra and H37Rv strains |
Why This Matters
For teams prosecuting novel antitubercular targets (BCAA biosynthesis), only the 2-methyl scaffold has demonstrated KARI engagement, making it the sole building block for this mechanistic series.
- [1] Lin Y, Li J, Zhang Y, et al. Discovery of a Pyrimidinedione Derivative with Potent Inhibitory Activity against Mycobacterium tuberculosis Ketol–Acid Reductoisomerase. Chemistry – A European Journal. 2021;27(9):3130-3137. View Source
